SQA1

Beschreibung

BenchChem offers high-quality SQA1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SQA1 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C22H26N4O5 |

|---|---|

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

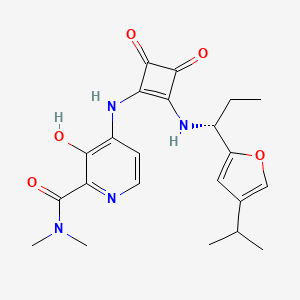

4-[[3,4-dioxo-2-[[(1R)-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide |

InChI |

InChI=1S/C22H26N4O5/c1-6-13(15-9-12(10-31-15)11(2)3)24-16-17(21(29)20(16)28)25-14-7-8-23-18(19(14)27)22(30)26(4)5/h7-11,13,24,27H,6H2,1-5H3,(H,23,25)/t13-/m1/s1 |

InChI-Schlüssel |

JSZQMZJVSCVDMA-CYBMUJFWSA-N |

Isomerische SMILES |

CC[C@H](C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=C(C(=NC=C3)C(=O)N(C)C)O |

Kanonische SMILES |

CCC(C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=C(C(=NC=C3)C(=O)N(C)C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

SQA1: An In-depth Technical Guide to its Allosteric Antagonism of CCR6

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 6 (CCR6) is a critical G protein-coupled receptor (GPCR) implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis and inflammatory bowel disease.[1][2] Its exclusive endogenous ligand, CCL20, mediates the migration of various immune cells, such as T helper 17 (Th17) cells and B cells, to sites of inflammation.[1][2] Consequently, the inhibition of CCR6 signaling represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of SQA1, a potent, small-molecule allosteric antagonist of CCR6. We will delve into its binding characteristics, its impact on receptor signaling, and the experimental methodologies used to elucidate its function.

SQA1's Allosteric Mechanism of Action

SQA1 is a squaramide derivative that functions as an allosteric antagonist of CCR6.[1][2][3] Unlike orthosteric antagonists that directly compete with the endogenous ligand for the primary binding site, SQA1 binds to a distinct, intracellular pocket on the CCR6 receptor.[1][2] This binding site is separate from the extracellular CCL20 binding domain.[1][2]

Structural studies, including cryo-electron microscopy, have revealed that the SQA1 binding pocket overlaps with the site of G protein coupling.[1][2] By occupying this intracellular cavity, SQA1 sterically hinders the conformational changes in the transmembrane helices that are necessary for G protein engagement and subsequent activation.[1][2] This effectively locks the receptor in an inactive state, preventing the downstream signaling cascade initiated by CCL20 binding.[1][2]

The key features of SQA1's mechanism of action are:

-

Allosteric Binding: SQA1 binds to an intracellular pocket, distinct from the CCL20 binding site.[1][2]

-

Stabilization of Inactive State: The binding of SQA1 stabilizes a closed, inactive conformation of CCR6.[1][2][3]

-

Steric Hindrance of G Protein Coupling: SQA1's position within the receptor physically blocks the site required for G protein interaction, thereby preventing signal transduction.[1][2]

Quantitative Data Summary

The inhibitory potency of SQA1 on CCR6-mediated cellular responses has been quantified through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay | Cell Type | Reference |

| IC50 | 199 nM | T-cell Chemotaxis | Human CCR6+ T-cells | [1] |

| pIC50 | 6.7 ± 0.8 | T-cell Chemotaxis | Human CCR6+ T-cells | [2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: SQA1's allosteric antagonism of the CCR6 signaling pathway.

Caption: Experimental workflow for a T-cell chemotaxis assay.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of SQA1 on CCR6.

Cell Culture and Expression

-

Cell Line: HEK293T cells are commonly used for the expression of recombinant GPCRs like CCR6.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: For transient expression of CCR6, HEK293T cells are transfected with a mammalian expression vector encoding the human CCR6 gene using standard transfection reagents like polyethylenimine (PEI) or commercially available lipid-based reagents.

CCR6+ Human T-Cell Chemotaxis Assay

This assay is designed to measure the ability of SQA1 to inhibit the migration of primary human T-cells towards the CCR6 ligand, CCL20.

-

Cell Isolation: Primary human CCR6+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Assay Setup: A multi-well transwell plate with a porous membrane (e.g., 5 µm pore size) is used.

-

The lower chamber is filled with assay buffer (e.g., RPMI 1640 with 0.5% BSA) containing a specific concentration of recombinant human CCL20 (e.g., 50 ng/mL).

-

Isolated CCR6+ T-cells are resuspended in the assay buffer.

-

The cell suspension is pre-incubated with various concentrations of SQA1 (or vehicle control) for a specified time (e.g., 30 minutes) at room temperature.

-

The cell suspension is then added to the upper chamber of the transwell plate.

-

-

Incubation: The plate is incubated for a period that allows for significant cell migration (e.g., 3-4 hours) at 37°C and 5% CO₂.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done using a cell counter, flow cytometry, or a fluorescent dye-based assay after cell lysis.

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each SQA1 concentration relative to the vehicle control. An IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.

Thermal Shift Assay (TSA)

This biophysical assay measures the change in the thermal stability of the CCR6 receptor upon ligand binding. An increase in the melting temperature (Tₘ) indicates direct binding and stabilization of the receptor by the ligand.

-

Receptor Preparation: Membranes from HEK293T cells expressing CCR6 are prepared. Cells are harvested, lysed, and the membrane fraction is isolated by ultracentrifugation.

-

Radioligand Binding: The assay can be performed using a radiolabeled ligand that binds to CCR6, such as [³H]-SQA1.

-

Assay Procedure:

-

Aliquots of the CCR6-containing membranes are incubated with a fixed concentration of [³H]-SQA1 in the presence or absence of unlabeled SQA1.

-

The samples are subjected to a temperature gradient using a thermal cycler.

-

At various temperatures, samples are rapidly cooled to stop denaturation.

-

The amount of bound radioligand at each temperature is determined by separating the bound from free radioligand (e.g., via filtration through a glass fiber filter) and measuring the radioactivity using a scintillation counter.

-

-

Data Analysis: The Tₘ is defined as the temperature at which 50% of the maximum radioligand binding is lost. The shift in Tₘ in the presence of SQA1 compared to the apo-receptor indicates stabilization.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is employed to determine the high-resolution three-dimensional structure of the SQA1-CCR6 complex, providing direct insight into the binding mode and mechanism of inhibition.

-

Sample Preparation:

-

A stabilized construct of CCR6 is often engineered to improve its homogeneity and stability for structural studies. This may involve the introduction of thermostabilizing mutations and fusion to a soluble protein like BRIL.

-

The purified CCR6 protein is incubated with a saturating concentration of SQA1.

-

The complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

-

Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. A large dataset of particle images is collected.

-

Image Processing and Structure Determination: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the SQA1-CCR6 complex. The resulting electron density map is used to build an atomic model of the complex.

Effect on Downstream Signaling and Receptor Internalization

The primary mechanism of SQA1 is the prevention of G protein-mediated signaling. Structural and functional data indicate that SQA1 binding sterically occludes the G protein binding site, thereby inhibiting downstream signaling cascades such as calcium mobilization and chemotaxis.[1][2]

The effect of SQA1 on other aspects of GPCR regulation, such as β-arrestin recruitment and subsequent receptor internalization, has not been extensively reported in the available literature. Typically, upon agonist binding, GPCRs are phosphorylated, leading to β-arrestin binding, which desensitizes the receptor and can trigger its internalization. As SQA1 stabilizes an inactive conformation and does not promote G protein activation, it is plausible that it does not induce β-arrestin-mediated internalization. However, specific experimental data on the effect of SQA1 on CCR6 internalization is currently lacking and represents an area for future investigation.

Conclusion

SQA1 is a potent allosteric antagonist of CCR6 with a well-defined mechanism of action. By binding to an intracellular pocket that overlaps with the G protein coupling site, SQA1 effectively locks the receptor in an inactive conformation, preventing the initiation of downstream signaling pathways that are crucial for inflammatory cell migration. The quantitative data and structural insights summarized in this guide provide a solid foundation for researchers and drug developers working on the modulation of the CCR6-CCL20 axis for the treatment of autoimmune and inflammatory diseases. Further investigation into the effects of SQA1 on receptor internalization and desensitization could provide an even more complete understanding of its pharmacological profile.

References

SQA1 Binding Site on the CCR6 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of the squaramide-based antagonist, SQA1, on the C-C chemokine receptor type 6 (CCR6). CCR6 is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and is implicated in various autoimmune and inflammatory diseases.[1][2][3] Understanding the molecular interactions between small molecule antagonists like SQA1 and CCR6 is crucial for the development of novel therapeutics targeting this receptor.

The SQA1 Binding Pocket: An Intracellular Allosteric Site

Recent cryo-electron microscopy (cryo-EM) studies have revealed that SQA1 binds to a novel intracellular allosteric pocket on the CCR6 receptor.[4][5] This is in contrast to the binding of its natural ligand, CCL20, which interacts with the extracellular domain of the receptor.[6][7][8] The SQA1 binding site is located within the transmembrane (TM) bundle, overlapping with the canonical G protein-binding site.[1][4]

The binding of SQA1 stabilizes an inactive conformation of CCR6, thereby preventing the conformational changes required for G protein coupling and subsequent downstream signaling.[4] This mechanism of action classifies SQA1 as an allosteric antagonist.[4][9]

The intracellular binding pocket for SQA1 is formed by residues from transmembrane helices 1, 2, 3, 6, 7, and helix 8.[4] A key feature of this pocket is the presence of a glycine residue (G3208.47) at the junction of TM7 and helix 8. The absence of a side chain at this position creates a cavity that accommodates the squaramide core of SQA1.[4]

Key Interacting Residues and Quantitative Binding Data

The interaction between SQA1 and CCR6 is characterized by extensive polar contacts, including salt bridges and hydrogen bonds. The squaramide-picolinamide core of SQA1 is central to these interactions.[4]

Table 1: Key CCR6 Residues Involved in SQA1 Binding and Effects of Mutations

| Interacting Residue | Transmembrane Helix | Type of Interaction with SQA1 | Effect of Mutation on SQA1 Binding |

| Ser792.37 | TM2 | Hydrogen Bond | Abolished upon S792.37A mutation |

| Thr812.39 | TM2 | Hydrogen Bond | Abolished upon T812.39L mutation |

| Asp822.40 | TM2 | Salt Bridge with squaramide NHs | Abolished upon D822.40N mutation |

| Arg1433.50 | TM3 | Hydrogen Bond | Abolished upon R1433.50A mutation |

| Gly3208.47 | TM7-Helix 8 Linker | Forms part of the binding pocket | Abolished upon G3208.47V mutation |

| Lys3228.49 | Helix 8 | Hydrogen Bond | Abolished upon K3228.49A mutation |

Table 2: Quantitative Binding and Inhibition Data for SQA1

| Parameter | Value | Experimental Context |

| KD ([3H]-SQA1 binding) | 250 ± 22 nM | Saturation binding on wild-type CCR6 |

| IC50 (Chemotaxis Inhibition) | 199 nM | Inhibition of CCL20-mediated chemotaxis in human T-cells |

| pIC50 (Chemotaxis Inhibition) | 6.7 ± 0.8 | Inhibition of CCL20-mediated chemotaxis in human T-cells |

Experimental Protocols

The characterization of the SQA1 binding site on CCR6 involved several key experimental techniques. Below are detailed methodologies for these experiments.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution structure of the CCR6-SQA1 complex.

Methodology:

-

Protein Expression and Purification: An engineered CCR6 construct with enhanced stability (containing thermostabilizing mutations and a BRIL fusion) is expressed in insect cells.[4] The receptor is purified using affinity chromatography.

-

Complex Formation: The purified CCR6 is incubated with SQA1 and another allosteric antagonist, OXM1, to form a ternary complex.[4] An anti-BRIL Fab and an anti-Fab nanobody are added to serve as fiducial markers for cryo-EM analysis.[4]

-

Grid Preparation and Data Collection: The complex solution is applied to cryo-EM grids, vitrified in liquid ethane, and screened for ice quality. Data is collected on a high-end transmission electron microscope.

-

Image Processing and 3D Reconstruction: Movie frames are aligned and corrected for beam-induced motion. Particles are picked, classified, and used to generate a 3D reconstruction of the complex.

-

Model Building and Refinement: An initial model of the complex is fitted into the cryo-EM density map and refined to produce the final high-resolution structure.

Radioligand Saturation Binding Assay

Objective: To determine the binding affinity (KD) of SQA1 to CCR6.

Methodology:

-

Cell Culture and Membrane Preparation: Cells expressing wild-type or mutant CCR6 are harvested, and cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with increasing concentrations of radiolabeled SQA1 (e.g., [3H]-SQA1) in a suitable binding buffer.

-

Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled SQA1. Specific binding is calculated by subtracting non-specific from total binding. The KD is determined by fitting the specific binding data to a one-site binding model using non-linear regression.[4]

T-Cell Chemotaxis Assay

Objective: To assess the inhibitory effect of SQA1 on CCL20-induced cell migration.

Methodology:

-

Cell Isolation: Primary human T-cells expressing endogenous CCR6 are isolated from peripheral blood.

-

Assay Setup: A multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells is used.

-

Treatment: T-cells are pre-incubated with varying concentrations of SQA1.

-

Migration: The treated cells are placed in the upper wells, and a solution containing the chemoattractant CCL20 is placed in the lower wells. The plate is incubated to allow cell migration.

-

Quantification: The number of cells that have migrated to the lower wells is quantified, for example, by flow cytometry.

-

Data Analysis: The percentage of inhibition of migration at each SQA1 concentration is calculated relative to the control (no SQA1). The IC50 value is determined by fitting the dose-response curve.[4]

Visualizations

SQA1-CCR6 Interaction Diagram

References

- 1. Structural basis for CCR6 modulation by allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Essential role for CCR6 in certain inflammatory diseases demonstrated using specific antagonist and knockin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR6 | Abcam [abcam.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis for chemokine receptor CCR6 activation by the endogenous protein ligand CCL20 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for chemokine receptor CCR6 activation by the endogenous protein ligand CCL20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of SAA1 and ANXA1 in Inflammatory Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory diseases represent a significant burden on global health, necessitating a deeper understanding of the molecular mechanisms that drive their pathogenesis. This technical guide provides a comprehensive overview of the roles of two key proteins, Serum Amyloid A1 (SAA1) and Annexin A1 (ANXA1), in preclinical models of inflammatory diseases. It is highly probable that the query "SQA1" was a typographical error, and the intended subjects were SAA1 and ANXA1, both of which are central to the inflammatory response. This document will delve into their respective mechanisms of action, signaling pathways, and quantifiable effects in widely-used animal models, providing researchers and drug development professionals with a foundational resource for targeting these pathways.

Serum Amyloid A1 (SAA1) in Inflammatory Disease Models

Serum Amyloid A1 (SAA1) is an acute-phase reactant protein primarily produced by the liver in response to inflammatory stimuli. Its levels can increase up to 1000-fold during acute inflammation. While historically used as a biomarker for inflammation, emerging evidence elucidates its active role in modulating immune responses and exacerbating inflammatory conditions.

Mechanism of Action and Signaling Pathways

SAA1 exerts its effects by binding to several receptors, including Toll-like receptor 2 (TLR2), Toll-like receptor 4 (TLR4), and the formyl peptide receptor 2 (FPR2)/lipoxin A4 receptor (ALX).[1] This engagement triggers downstream signaling cascades that promote the production of pro-inflammatory cytokines and chemokines.

A key pathway involves the induction of T helper 17 (TH17) cells. SAA1, in conjunction with STAT3-activating cytokines like IL-6, can directly promote the differentiation of pathogenic TH17 cells, which are critical drivers of autoimmune and inflammatory diseases.[2][3] This process is independent of TGF-β signaling and involves the activation of the MAPK pathway, specifically p38 phosphorylation.[2]

// Nodes SAA1 [label="SAA1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR2 [label="TLR2", fillcolor="#FBBC05", fontcolor="#202124"]; FPR2_ALX [label="FPR2/ALX", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK (p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IL6 [label="IL-6", fillcolor="#34A853", fontcolor="#FFFFFF"]; Naive_T_Cell [label="Naive CD4+ T Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; TH17_Cell [label="Pathogenic TH17 Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL17 [label="IL-17", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SAA1 -> TLR2 [label="Binds"]; SAA1 -> FPR2_ALX [label="Binds"]; TLR2 -> MAPK [label="Activates"]; IL6 -> STAT3 [label="Activates"]; SAA1 -> Naive_T_Cell [label="Acts on"]; STAT3 -> Naive_T_Cell [label="Acts on"]; Naive_T_Cell -> TH17_Cell [label="Differentiates to"]; TH17_Cell -> IL17 [label="Produces"]; IL17 -> Inflammation [label="Promotes"]; MAPK -> Inflammation [label="Promotes"]; } caption: SAA1 Signaling Pathway in T-Cell Differentiation.

Role in Inflammatory Disease Models

1.2.1. Collagen-Induced Arthritis (CIA)

The CIA model in mice is a widely used preclinical model for rheumatoid arthritis (RA). In this model, immunization with type II collagen leads to an autoimmune response targeting the joints, characterized by synovitis, cartilage degradation, and bone erosion.[4] SAA is implicated in the pathogenesis of RA, with elevated levels found in the synovial fluid of patients.[1]

-

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice [5][6][7][8][9]

-

Animals: DBA/1 (H-2q) mice, 7-8 weeks old.

-

Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 0.1 ml of the emulsion subcutaneously at the base of the tail.

-

Booster (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a booster injection at a different site near the base of the tail.

-

Disease Assessment: Monitor mice for signs of arthritis starting from day 21. Score each paw based on the severity of swelling and erythema (e.g., on a scale of 0-4). The onset of arthritis is typically between days 28 and 35.[5]

-

1.2.2. Inflammatory Bowel Disease (IBD)

In models of IBD, such as dextran sulfate sodium (DSS)-induced colitis, SAA1 has been identified as a key link between the gut microbiota, mucosal T cells, and the tissue environment.[10] Studies have shown that SAA1 expression is elevated in the colonic mucosa of IBD patients and correlates with disease activity.

Quantitative Data

| Disease Model | Parameter | Observation | Reference |

| Rheumatoid Arthritis (Patients) | Serum SAA Levels | Significantly higher in RA patients compared to healthy controls. | [11] |

| Rheumatoid Arthritis (Patients) | SAA/CRP Ratio | Influenced by SAA1 genotype, with the 1.5/1.5 genotype showing the highest ratio. | [12] |

| Crohn's Disease (Patients) | SAA1/2 Expression | Increased in colon samples from Crohn's Disease patients compared to controls. | [13] |

| Experimental Autoimmune Encephalomyelitis (EAE) | TH17 Cell Differentiation | SAA1 in combination with IL-6 potently induces TH17 cell differentiation in vitro. | [2] |

Annexin A1 (ANXA1) in Inflammatory Disease Models

Annexin A1 (ANXA1) is a glucocorticoid-regulated protein with potent anti-inflammatory and pro-resolving properties. It is expressed in various cell types, including neutrophils, macrophages, and epithelial cells. ANXA1's protective effects have been demonstrated in a multitude of inflammatory disease models.

Mechanism of Action and Signaling Pathways

ANXA1 exerts its anti-inflammatory effects primarily through the formyl peptide receptor 2 (FPR2)/ALX.[14] Activation of this receptor on leukocytes inhibits their transmigration across the endothelium, reduces the production of pro-inflammatory mediators, and promotes the clearance of apoptotic cells (efferocytosis), thereby facilitating the resolution of inflammation.[15]

In the context of intestinal inflammation, ANXA1 released from injured intestinal epithelial cells can upregulate the expression of the inhibitory receptor NKG2A on Natural Killer (NK) cells. This interaction is believed to suppress the progression of colitis.[16]

// Nodes ANXA1 [label="ANXA1", fillcolor="#34A853", fontcolor="#FFFFFF"]; FPR2_ALX [label="FPR2/ALX", fillcolor="#FBBC05", fontcolor="#202124"]; Neutrophil [label="Neutrophil", fillcolor="#F1F3F4", fontcolor="#202124"]; Adhesion [label="Adhesion & Transmigration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Macrophage [label="Macrophage", fillcolor="#F1F3F4", fontcolor="#202124"]; Efferocytosis [label="Efferocytosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolution [label="Resolution of Inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ANXA1 -> FPR2_ALX [label="Binds"]; FPR2_ALX -> Neutrophil [label="Acts on"]; Neutrophil -> Adhesion [label="Inhibits"]; Neutrophil -> Apoptosis [label="Promotes"]; Apoptosis -> Macrophage [label="Signal for"]; Macrophage -> Efferocytosis [label="Performs"]; Efferocytosis -> Resolution [label="Leads to"]; Adhesion -> Resolution [style=invis]; } caption: ANXA1 Anti-inflammatory Signaling Pathway.

Role in Inflammatory Disease Models

2.2.1. Dextran Sulfate Sodium (DSS)-Induced Colitis

The DSS-induced colitis model is a widely used and reproducible model of IBD. Oral administration of DSS damages the colonic epithelium, leading to an inflammatory response that mimics aspects of ulcerative colitis.

ANXA1-deficient mice exhibit increased susceptibility to DSS-induced colitis, with more severe weight loss, higher disease activity index, and increased rectal bleeding compared to wild-type mice.[10] Furthermore, these mice show impaired recovery following the withdrawal of DSS, indicating a role for ANXA1 in mucosal healing and the resolution of inflammation.[10]

-

Experimental Protocol: DSS-Induced Colitis in Mice [4][17][18][19][20]

-

Animals: C57BL/6 mice.

-

Induction: Administer 1.5% - 3.0% (w/v) DSS in the drinking water for 5-7 days.

-

Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily. A Disease Activity Index (DAI) can be calculated based on these parameters.

-

Assessment: At the end of the study, sacrifice the mice and collect the colon for measurement of length (colitis leads to colon shortening) and histological analysis of inflammation and tissue damage.

-

2.2.2. Other Inflammatory Models

The protective and anti-inflammatory role of ANXA1 has been demonstrated in various other animal models, including endotoxemia, peritonitis, arthritis, and cerebral and myocardial ischemia.[21] In models of arthritis, ANXA1-deficient mice develop more severe inflammatory lesions in the cartilage.[21]

Quantitative Data

| Disease Model/Condition | Parameter | Observation | Reference |

| DSS-Induced Colitis (AnxA1-/- mice) | Weight Loss | Significantly higher in AnxA1-/- mice compared to wild-type controls. | [10] |

| DSS-Induced Colitis (AnxA1-/- mice) | Disease Activity Index (DAI) | Sustained increase in AnxA1-/- mice compared to wild-type controls. | [10] |

| Crohn's Disease (Patients) | ANXA1 mRNA Expression in PBMCs | Significantly lower in IBD patients compared to healthy controls. | [22] |

| Crohn's Disease (Patients) | Plasma ANXA1 Levels | Lower in IBD patients compared to healthy controls. | [22] |

| Crohn's Disease (Patients) | ANXA1 Expression Capacity | Higher intrinsic ANXA1 expression is associated with milder inflammation and a less severe clinical course. | [23][24][25] |

Conclusion and Future Directions

Both SAA1 and ANXA1 are critical players in the complex interplay of factors that govern inflammatory diseases. SAA1 acts as a potent pro-inflammatory mediator, driving pathogenic T-cell differentiation and perpetuating the inflammatory cascade. In contrast, ANXA1 serves as a crucial anti-inflammatory and pro-resolving molecule, limiting leukocyte infiltration and promoting tissue repair.

The detailed understanding of their opposing roles and the signaling pathways they modulate offers promising avenues for therapeutic intervention. Targeting SAA1 or its receptors could represent a novel strategy to dampen chronic inflammation, while agonists of the ANXA1-FPR2/ALX pathway hold therapeutic potential for promoting the resolution of inflammation and tissue healing. Further research into the intricate regulation and context-dependent functions of these proteins will be essential for the development of targeted and effective therapies for a range of inflammatory disorders.

References

- 1. Emerging functions of serum amyloid A in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serum Amyloid A Proteins Induce Pathogenic TH17 Cells and Promote Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serum Amyloid A Proteins Induce Pathogenic Th17 Cells and Promote Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 5. chondrex.com [chondrex.com]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Annexin A1 Regulates Intestinal Mucosal Injury, Inflammation, and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Association between serum amyloid A and rheumatoid arthritis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relative serum amyloid A (SAA) values: the influence of SAA1 genotypes and corticosteroid treatment in Japanese patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Advancements of Annexin A1 in inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin A1 and the Resolution of Inflammation: Modulation of Neutrophil Recruitment, Apoptosis, and Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The ANXA1 released from intestinal epithelial cells alleviate DSS-induced colitis by improving NKG2A expression of Natural Killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DSS-induced experimental colitis in mice [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. yeasenbio.com [yeasenbio.com]

- 21. Annexin A1 and Autoimmunity: From Basic Science to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.plos.org [journals.plos.org]

- 23. Annexin A1 Expression Capacity as a Determinant for Disease Severity in Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Annexin A1 Expression Capacity as a Determinant for Disease Severity in Crohn’s Disease | Digestive Diseases | Karger Publishers [karger.com]

- 25. portal.fis.tum.de [portal.fis.tum.de]

SQA1: A Squaramide-Based Antagonist for the DNA Repair Nuclease SNM1A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: SQA1 is a novel, synthetic squaramide derivative that has demonstrated significant promise as a potent antagonist of the SNM1A nuclease. SNM1A (Sensitive to Nitrogen Mustard 1A) is a zinc-dependent 5'-3' exonuclease crucial for the repair of DNA interstrand cross-links (ICLs). ICLs are highly cytotoxic DNA lesions that covalently link both strands of the DNA double helix, thereby preventing essential cellular processes like replication and transcription. By inhibiting SNM1A, SQA1 effectively disrupts a key DNA repair pathway. This mechanism of action makes SQA1 a compelling candidate for enhancing the efficacy of DNA cross-linking chemotherapeutic agents, particularly in cancers that have developed resistance through the upregulation of ICL repair pathways. This document provides a comprehensive technical overview of SQA1, including its quantitative inhibitory data, the signaling pathway it modulates, and detailed experimental protocols for its synthesis and evaluation.

Quantitative Data Presentation

The antagonist activity of SQA1 and related compounds has been quantified through various in vitro assays. The data presented below summarizes the inhibitory potency against SNM1A and the membrane permeability, which is a critical parameter for cellular activity and drug development.

| Compound | Target | Assay Type | Value | Units | Reference |

| SQA1 (Compound 9) | SNM1A | IC50 Determination | 456 | µM | [1] |

| Thiosquaramide Analog (Compound 31) | SNM1A | IC50 Determination | 238 | µM | [1] |

| SQA1 (Compound 9) | Membrane Permeability | PAMPA | -4.1 ± 0.6 | logPe | [1] |

| N-hydroxysquaramide Analog (Compound 8) | Membrane Permeability | PAMPA | -4.6 ± 0.4 | logPe | [1] |

Mechanism of Action

SQA1 functions as an antagonist by inhibiting the catalytic activity of the SNM1A nuclease. SNM1A is a metalloenzyme that relies on a zinc ion (Zn²⁺) within its active site for its exonuclease function. The squaric acid moiety of SQA1 is believed to act as a zinc-binding group (ZBG).[1][2] By chelating the catalytic zinc ion, SQA1 prevents the enzyme from binding to and processing its DNA substrate, effectively halting the DNA repair process. The structure-activity relationship studies indicate that the squaric acid and N-hydroxysquaramide moieties are particularly effective for inhibition.[1] The ability of squaramides to chelate cations through their two carbonyl oxygen atoms is a key feature of their inhibitory mechanism.[2]

Signaling Pathway: DNA Interstrand Cross-link (ICL) Repair

SQA1 antagonizes the DNA Interstrand Cross-link (ICL) repair pathway, a critical cellular defense mechanism against DNA damage. In replicating human cells, the repair of an ICL is a complex process involving multiple enzymes. The process is initiated by the incision of one DNA strand on either side of the cross-link, a step mediated by nucleases like XPF–ERCC1. Following this "unhooking," SNM1A is recruited to the site. Its 5'–3' exonuclease activity is then responsible for digesting the DNA strand past the cross-link, which is a critical step for the subsequent repair and restoration of the DNA duplex.[3][4] By blocking SNM1A, SQA1 creates a critical failure point in this pathway, leading to the accumulation of unresolved ICLs and replication-associated double-strand breaks, ultimately resulting in cell death.[4]

Experimental Protocols

Synthesis of SQA1 (Thymidine Derivative 9)

SQA1 is synthesized from 3′-amino-3′-deoxythymidine via a two-step process involving the formation of a squaryl monoamide intermediate followed by hydrolysis.

-

Step 1: Synthesis of Squaryl Monoamide Intermediate (Compound 6)

-

Dissolve 3′-amino-3′-deoxythymidine (prepared as previously described in the literature) in an appropriate solvent such as ethanol.[1]

-

Add diethyl squarate to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, squaryl monoamide 6, is purified using standard chromatographic techniques.[1]

-

-

Step 2: Hydrolysis to SQA1 (Compound 9)

-

Dissolve the purified squaryl monoamide intermediate 6 in a suitable solvent system.

-

Induce hydrolysis under basic conditions (e.g., using a mild base).[1]

-

Monitor the reaction for the conversion of the monoamide to the squaric acid derivative.

-

After the reaction is complete, neutralize the mixture and purify the final product, SQA1 (Compound 9), using column chromatography or recrystallization to yield the desired compound. The reported yield for this step is modest (22%).[1]

-

In Vitro SNM1A Inhibition Assay (IC50 Determination)

The inhibitory potency of SQA1 against SNM1A is determined using a real-time fluorescence assay. This assay measures the nuclease activity of SNM1A on a fluorophore-labeled oligonucleotide substrate.

-

Materials:

-

Purified recombinant SNM1A enzyme.

-

Fluorophore-labeled 21-mer oligonucleotide substrate.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate salts and additives).

-

SQA1 (and other test compounds) dissolved in DMSO.

-

96-well microplate compatible with a fluorescence plate reader.

-

-

Procedure:

-

Prepare a series of dilutions of SQA1 in the assay buffer.

-

In a 96-well plate, add the SNM1A enzyme to each well.

-

Add the various concentrations of SQA1 to the wells. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background).

-

Pre-incubate the enzyme with the inhibitor for 5 minutes at 37 °C to allow for binding.[1]

-

Initiate the enzymatic reaction by adding the fluorophore-labeled oligonucleotide substrate to all wells.

-

Monitor the increase in fluorescence in real-time using a plate reader set to the appropriate excitation and emission wavelengths. The digestion of the substrate by SNM1A leads to a change in the fluorescence signal.

-

Record the reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the SQA1 concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[1]

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is used to predict the passive permeability of a compound across the blood-brain barrier or intestinal epithelium.

-

Materials:

-

PAMPA sandwich plate (e.g., a 96-well filter plate coated with a lipid solution to form an artificial membrane, and a 96-well acceptor plate).

-

Phosphate-buffered saline (PBS) at pH 7.4.

-

SQA1 dissolved in PBS.

-

UV-Vis plate reader.

-

-

Procedure:

-

Add the SQA1 solution to the wells of the donor filter plate.

-

Fill the wells of the acceptor plate with fresh PBS.

-

Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two solutions.

-

Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor chamber.

-

After incubation, separate the plates and measure the concentration of SQA1 in both the donor and acceptor wells using a UV-Vis plate reader.

-

Calculate the permeability coefficient (Pe) using established equations that account for the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time. The result is typically expressed as logPe.[1]

-

Conclusion

SQA1 represents a promising new class of antagonists targeting the DNA repair nuclease SNM1A. Its ability to inhibit a key enzyme in the interstrand cross-link repair pathway provides a clear mechanism for potentiating the effects of existing DNA-damaging chemotherapies. The quantitative data confirms its inhibitory activity, and its demonstrated membrane permeability suggests potential for cellular and in vivo applications. The detailed protocols provided herein offer a framework for the further synthesis, evaluation, and optimization of SQA1 and related squaramide derivatives as novel therapeutic agents in oncology.

References

- 1. Synthesis and evaluation of squaramide and thiosquaramide inhibitors of the DNA repair enzyme SNM1A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The SNM1A DNA repair nuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human SNM1A and XPF–ERCC1 collaborate to initiate DNA interstrand cross-link repair - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: In Vitro Characterization of SQA1 Activity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "SQA1" is not consistently associated with a specific, well-characterized protein in publicly available scientific literature. The information presented in this guide is based on established principles of in vitro enzyme and protein characterization and may need to be adapted based on the specific nature of a protein designated "SQA1" within a particular research context. The provided protocols and data tables are templates that will require specific details (e.g., substrate identity, buffer composition, specific activity) for the actual protein of interest.

Introduction to SQA1

For the purposes of this guide, we will hypothesize that SQA1 is a novel enzyme. The initial steps in characterizing any new enzyme involve determining its fundamental catalytic properties, identifying its substrates and inhibitors, and understanding its role within cellular signaling pathways. This guide outlines a comprehensive approach to the in vitro characterization of such a putative enzyme, "SQA1".

Quantitative Data Summary

Effective characterization relies on the systematic collection and organization of quantitative data. The following tables provide a structured format for summarizing the key parameters of SQA1 activity.

Table 1: SQA1 Enzymatic Kinetic Parameters

| Parameter | Value | Units | Conditions |

| Michaelis Constant (KM) | [Insert Value] | µM | [Specify buffer, pH, temp] |

| Maximum Velocity (Vmax) | [Insert Value] | µmol/min/mg | [Specify buffer, pH, temp] |

| Catalytic Constant (kcat) | [Insert Value] | s-1 | [Specify buffer, pH, temp] |

| Catalytic Efficiency (kcat/KM) | [Insert Value] | M-1s-1 | [Specify buffer, pH, temp] |

| Optimal pH | [Insert Value] | - | [Specify buffer system] |

| Optimal Temperature | [Insert Value] | °C | [Specify buffer system] |

Table 2: SQA1 Substrate Specificity

| Substrate | Relative Activity (%) | KM (µM) | kcat (s-1) |

| [Substrate A] | 100 | [Value] | [Value] |

| [Substrate B] | [Value] | [Value] | [Value] |

| [Substrate C] | [Value] | [Value] | [Value] |

Table 3: SQA1 Inhibitor Analysis

| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| [Inhibitor X] | [Value] | [Value] | [e.g., Competitive, Non-competitive] |

| [Inhibitor Y] | [Value] | [Value] | [e.g., Competitive, Non-competitive] |

| [Inhibitor Z] | [Value] | [Value] | [e.g., Uncompetitive, Mixed] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize SQA1 activity in vitro.

SQA1 Enzyme Kinetics Assay (Michaelis-Menten Analysis)

This protocol is designed to determine the KM and Vmax of SQA1.

Materials:

-

Purified SQA1 enzyme

-

Substrate stock solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

-

Quenching solution (e.g., 1 M HCl or 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of substrate dilutions in reaction buffer, typically ranging from 0.1x to 10x the expected KM.

-

Add a fixed concentration of purified SQA1 enzyme to each well of the microplate.

-

Initiate the reaction by adding the various concentrations of the substrate to the wells containing the enzyme.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding a quenching solution.

-

Measure the product formation using a suitable detection method (e.g., absorbance, fluorescence) with a microplate reader.

-

Plot the initial reaction velocity (V0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine KM and Vmax.

SQA1 Substrate Specificity Assay

This protocol assesses the activity of SQA1 with a panel of potential substrates.

Materials:

-

Purified SQA1 enzyme

-

A panel of potential substrates

-

Reaction buffer

-

Quenching solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of each potential substrate at a fixed, saturating concentration (e.g., 10x KM of the primary substrate).

-

Add a fixed concentration of purified SQA1 to the wells of a microplate.

-

Initiate the reactions by adding each of the different substrates to separate wells.

-

Incubate at a constant temperature for a fixed time.

-

Stop the reactions with a quenching solution.

-

Quantify product formation for each substrate.

-

Express the activity for each substrate as a percentage of the activity observed with the primary (or most active) substrate.

SQA1 Inhibitor Screening Assay (IC50 Determination)

This protocol is used to determine the concentration of an inhibitor that reduces SQA1 activity by 50% (IC50).

Materials:

-

Purified SQA1 enzyme

-

Substrate (at a concentration equal to KM)

-

Serial dilutions of the test inhibitor

-

Reaction buffer

-

Quenching solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor in the reaction buffer.

-

Add a fixed concentration of SQA1 to the wells of a microplate.

-

Add the inhibitor dilutions to the wells and pre-incubate for a short period (e.g., 15 minutes) to allow for binding.

-

Initiate the reaction by adding the substrate at its KM concentration.

-

Incubate at a constant temperature for a fixed time.

-

Stop the reaction and measure product formation.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

Visualizations: Signaling Pathways and Workflows

Visual diagrams are crucial for understanding complex biological processes and experimental designs.

Hypothetical SQA1 Signaling Pathway

This diagram illustrates a potential signaling cascade involving SQA1, where it is activated by an upstream kinase and, in turn, acts on downstream effectors.

Caption: Hypothetical SQA1 signaling cascade.

Experimental Workflow for SQA1 Characterization

This diagram outlines the logical flow of experiments for the in vitro characterization of SQA1.

Caption: Workflow for in vitro SQA1 characterization.

Logical Relationship of Kinetic Parameters

This diagram illustrates the relationship between the core enzyme kinetic parameters.

Caption: Relationship between enzyme kinetic parameters.

The Discovery and Synthesis of SQA1: A Novel Allosteric Antagonist of the CCR6 Chemokine Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SQA1 is a potent and selective squaramide-based allosteric antagonist of the C-C chemokine receptor type 6 (CCR6). Initially identified through a high-throughput screening campaign, SQA1 has emerged as a valuable tool for studying the role of the CCR6-CCL20 signaling axis in various inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SQA1, including detailed experimental protocols and a summary of its key quantitative data.

Discovery of SQA1

The discovery of SQA1 was the result of a targeted effort to identify novel modulators of the CCR6 receptor, a key mediator of immune cell migration. A high-throughput screening campaign was conducted to identify small molecules that could inhibit the binding of the natural ligand, CCL20, to CCR6. This screening effort led to the identification of a squaramide-based compound, later designated SQA1, as a potent allosteric antagonist of the receptor.[1]

Further investigation revealed that SQA1 also exhibits inhibitory activity against the related chemokine receptor, CXCR2.[1] However, subsequent lead optimization efforts focused on enhancing its selectivity for CCR6. The discovery of SQA1 and its unique intracellular binding site, distinct from the orthosteric ligand binding site, provided a novel structural basis for the development of allosteric modulators of CCR6.[2]

Synthesis of SQA1

While the exact, detailed synthesis of SQA1 is proprietary, the general synthesis of potent, squaramide-based CCR6 antagonists has been described in the literature. The synthesis of a closely related analog, PF-07054894, provides a representative scheme for the preparation of SQA1.[3][4][5] The core of the synthesis involves the sequential substitution of a squarate ester with two different amine-containing fragments.

A generalized synthetic approach is outlined below:

-

Preparation of Key Amine Fragments: The synthesis begins with the preparation of two key amine-containing building blocks. The specific structures of these fragments are crucial for the potency and selectivity of the final compound.

-

Sequential Squaramide Formation: Diethyl squarate is treated with the first amine fragment in the presence of a base to form a mono-substituted squaramate. Subsequent reaction with the second amine fragment yields the final asymmetric squaramide product, SQA1.

-

Purification: The final compound is purified using standard chromatographic techniques to yield the desired product with high purity.

Quantitative Data Summary

The biological activity of SQA1 has been characterized through various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Receptor | Value | Assay Type |

| pIC50 | Human CCR6 | 6.7 ± 0.8 | Chemotaxis Assay |

| Kd | Human CCR6 | 0.18 µM | Radioligand Binding Assay |

Mechanism of Action and Signaling Pathway

SQA1 functions as an allosteric antagonist of CCR6. It binds to a distinct intracellular pocket on the receptor, which is separate from the binding site of the endogenous ligand CCL20.[2][6] This binding stabilizes an inactive conformation of the receptor, thereby preventing G-protein coupling and downstream signaling.

The CCR6 signaling pathway is initiated by the binding of its ligand, CCL20. This activates the receptor, leading to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits then modulate the activity of various downstream effector molecules, including adenylyl cyclase and phospholipase C, ultimately leading to cellular responses such as chemotaxis, proliferation, and survival. Key downstream signaling cascades include the MAPK/ERK and RhoA pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of SQA1.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of SQA1 for the CCR6 receptor.

Materials:

-

HEPES buffer

-

Membrane preparations from cells expressing CCR6

-

Radiolabeled SQA1 (e.g., [³H]-SQA1)

-

Unlabeled SQA1

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare a series of dilutions of unlabeled SQA1.

-

In a 96-well plate, add a fixed concentration of radiolabeled SQA1 to each well.

-

Add the serially diluted unlabeled SQA1 to the wells.

-

Add the CCR6 membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value.

Chemotaxis Assay

This functional assay measures the ability of SQA1 to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.[7]

Materials:

-

CCR6-expressing cells (e.g., T-lymphocytes)

-

Chemotaxis chambers (e.g., Transwell plates)

-

Recombinant human CCL20

-

SQA1

-

Cell culture medium

-

Fluorescent dye for cell quantification

Protocol:

-

Culture CCR6-expressing cells and resuspend them in serum-free medium.

-

Prepare a solution of CCL20 in the lower chamber of the chemotaxis plate.

-

In the upper chamber, add the cell suspension pre-incubated with various concentrations of SQA1.

-

Incubate the plate for several hours at 37°C in a CO₂ incubator to allow for cell migration.

-

After incubation, remove the non-migrated cells from the top of the filter.

-

Fix and stain the migrated cells on the bottom of the filter.

-

Quantify the number of migrated cells by counting under a microscope or by using a fluorescent plate reader after cell lysis and addition of a fluorescent dye.

-

Calculate the percent inhibition of chemotaxis for each concentration of SQA1 and determine the pIC50 value.

Thermal Shift Assay (TSA)

This assay is used to assess the direct binding of SQA1 to the CCR6 receptor by measuring changes in the thermal stability of the protein upon ligand binding.[8][9][10]

Materials:

-

Purified CCR6 protein

-

Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)

-

SQA1

-

Real-time PCR instrument with a thermal melting curve analysis module

Protocol:

-

Prepare a solution of purified CCR6 protein in a suitable buffer.

-

Add the fluorescent dye to the protein solution.

-

Add varying concentrations of SQA1 to the protein-dye mixture.

-

Place the samples in a real-time PCR instrument.

-

Perform a thermal melt experiment by gradually increasing the temperature and monitoring the fluorescence.

-

As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

An increase in the Tm in the presence of SQA1 indicates direct binding and stabilization of the receptor.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the discovery and characterization of a compound like SQA1.

Conclusion

SQA1 represents a significant advancement in the development of selective CCR6 antagonists. Its unique allosteric mechanism of action and well-characterized in vitro profile make it an invaluable research tool for elucidating the role of the CCR6-CCL20 axis in health and disease. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of SQA1 and related compounds.

References

- 1. Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for CCR6 modulation by allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Early Process Development of PF-07054894, a Squaramide-Based Antagonist of CâC Chemokine Receptor Type 6 (CCR6) - Organic Process Research & Development - Figshare [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peakproteins.com [peakproteins.com]

SQA1: A Technical Guide to its Selectivity for Chemokine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQA1 is a synthetic, small-molecule, squaramide-based antagonist that has demonstrated significant activity at specific chemokine receptors. This technical guide provides a comprehensive overview of the selectivity profile of SQA1, focusing on its interactions with CCR6 and CXCR2. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and drug development professionals working in the field of chemokine receptor modulation.

Core Mechanism of Action

SQA1 functions as an allosteric antagonist. Structural studies have revealed that SQA1 binds to a conserved intracellular pocket of both CCR6 and CXCR2. This binding site overlaps with the G protein-binding site, and the presence of SQA1 stabilizes the receptor in a closed, inactive conformation. This mechanism effectively prevents the receptor from coupling to intracellular signaling pathways upon chemokine binding.

Quantitative Selectivity Profile of SQA1 and Analogs

The following table summarizes the available quantitative data for SQA1 and its structurally related analog, compound 17a, against a panel of chemokine receptors. This data highlights the dual antagonistic activity of this chemical series.

| Compound | Target Receptor | Ligand | Assay Type | Parameter | Value |

| SQA1 | CCR6 | CCL20 | Radioligand Binding | Kd | 250 nM[1] |

| SQA1 | CCR6 | CCL20 | T-cell Chemotaxis | pIC50 | 6.7 ± 0.8 |

| Compound 17a | CCR6 | CCL20 | β-arrestin Coupling | % Antagonist Activity @ 1 µM | 75% |

| Compound 17a | CXCR1 | - | β-arrestin Coupling | % Antagonist Activity @ 1 µM | 99% |

| Compound 17a | CXCR2 | - | β-arrestin Coupling | % Antagonist Activity @ 1 µM | 101% |

| Compound 17a | Other Chemokine Receptors (17 total) | - | β-arrestin Coupling | % Antagonist Activity @ 1 µM | <30% |

Note: Compound 17a is a close structural analog of SQA1, and its data is included to provide a broader context for the selectivity of this class of squaramide-based antagonists. The panel of 20 chemokine receptors against which compound 17a was tested included a broad range of CCR and CXCR subtypes. The specific receptors in the panel with <30% antagonist activity were not individually detailed in the source literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of SQA1 and its analogs.

Radioligand Binding Assay (for Kd determination)

A detailed experimental protocol for the radioligand binding assay that determined the Kd of SQA1 for CCR6 is not publicly available. However, a general protocol for this type of assay is as follows:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the chemokine receptor of interest (e.g., CCR6).

-

Radioligand: A radiolabeled form of the natural ligand (e.g., 125I-CCL20) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (SQA1).

-

Incubation: The reaction is allowed to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50, which is then converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation.

T-Cell Chemotaxis Assay (for pIC50 determination)

-

Cell Preparation: Human T-cells expressing endogenous CCR6 are isolated and suspended in assay buffer.

-

Chemoattractant: A solution of the CCR6 ligand, CCL20, is prepared at a concentration that elicits a sub-maximal chemotactic response.

-

Antagonist Pre-incubation: The T-cells are pre-incubated with varying concentrations of SQA1.

-

Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., a Transwell® plate) is used. The lower chamber contains the CCL20 solution, and the upper chamber contains the SQA1-treated T-cells. The two chambers are separated by a porous membrane.

-

Incubation: The chamber is incubated to allow for cell migration.

-

Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The inhibitory effect of SQA1 is calculated as a percentage of the migration observed in the absence of the antagonist. The data are then fitted to a dose-response curve to determine the IC50, from which the pIC50 (-log(IC50)) is calculated.

β-Arrestin Coupling Assay (for selectivity screening)

-

Cell Line: A cell line engineered to co-express the chemokine receptor of interest and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment complementation) is used.

-

Ligand Stimulation: The cells are stimulated with the cognate chemokine ligand for the specific receptor being tested.

-

Antagonist Treatment: To determine antagonist activity, cells are pre-incubated with the test compound (e.g., Compound 17a at 1 µM) before the addition of the agonist.

-

Detection: Upon ligand binding and receptor activation, β-arrestin is recruited to the receptor. The proximity of the β-arrestin fusion protein results in a measurable signal (e.g., luminescence or fluorescence).

-

Data Analysis: The percentage of antagonist activity is calculated by comparing the signal in the presence of the antagonist to the signal with the agonist alone.

Visualizations

Signaling Pathway of Chemokine Receptors and Inhibition by SQA1

References

Preclinical Profile of SQA1 in Autoimmune Disorders: A Technical Overview

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain information on a drug candidate or compound designated "SQA1" for the treatment of autoimmune disorders. Therefore, the following in-depth technical guide has been constructed as a template to illustrate the requested format and content. The data, experimental protocols, and signaling pathways presented herein are representative examples derived from general knowledge of preclinical research in autoimmunity and are not based on actual studies of a compound named SQA1. This document is intended to serve as a framework for organizing and presenting such information once it becomes available.

Introduction

Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant area of unmet medical need. Current therapeutic strategies often involve broad immunosuppression, which can lead to a range of side effects and an increased risk of infection. The development of targeted therapies that can selectively modulate pathological immune responses is a key objective in modern drug discovery. This technical guide provides a comprehensive overview of the preclinical data for SQA1, a novel immunomodulatory agent under investigation for the treatment of autoimmune disorders. The following sections will detail the quantitative data from key preclinical studies, provide in-depth experimental protocols, and visualize the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The preclinical efficacy of SQA1 has been evaluated in various in vitro and in vivo models of autoimmune disease. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of its activity and potency.

Table 1: In Vitro Immunomodulatory Activity of SQA1

| Assay Type | Cell Type | Parameter Measured | SQA1 IC50 (nM) | Control Compound IC50 (nM) |

| Cytokine Release Assay | Human PBMCs | IL-6 Inhibition | 15.2 ± 2.1 | 25.8 ± 3.5 (Dexamethasone) |

| TNF-α Inhibition | 22.5 ± 3.4 | 30.1 ± 4.2 (Dexamethasone) | ||

| T-Cell Proliferation Assay | CD4+ T-cells | Proliferation (³H-Thymidine) | 35.8 ± 5.6 | 50.2 ± 6.8 (Cyclosporine A) |

| B-Cell Activation Assay | Human B-cells | IgG Production | 42.1 ± 6.3 | 65.7 ± 8.1 (Rituximab) |

Table 2: In Vivo Efficacy of SQA1 in a Collagen-Induced Arthritis (CIA) Mouse Model

| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) | Anti-Collagen IgG (µg/mL) |

| Vehicle Control | - | 10.2 ± 1.5 | 3.8 ± 0.4 | 150.5 ± 20.2 |

| SQA1 | 1 | 6.5 ± 0.8 | 2.9 ± 0.3 | 95.3 ± 15.7 |

| SQA1 | 5 | 3.1 ± 0.5 | 2.1 ± 0.2 | 52.1 ± 10.4 |

| SQA1 | 10 | 1.2 ± 0.3 | 1.5 ± 0.1 | 25.6 ± 8.9 |

| Methotrexate | 1 | 4.5 ± 0.6 | 2.5 ± 0.3 | 70.8 ± 12.3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the protocols for the key experiments cited in this guide.

In Vitro Cytokine Release Assay

-

Objective: To determine the inhibitory effect of SQA1 on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).

-

Cell Culture: Human PBMCs were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Assay Procedure:

-

PBMCs were seeded in 96-well plates at a density of 2 x 10⁵ cells/well.

-

Cells were pre-incubated with various concentrations of SQA1 or Dexamethasone (control) for 1 hour.

-

Lipopolysaccharide (LPS) was added to a final concentration of 1 µg/mL to stimulate cytokine production.

-

The plates were incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatants were collected, and the concentrations of IL-6 and TNF-α were measured using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: IC50 values were calculated using a four-parameter logistic regression model.

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

-

Objective: To evaluate the in vivo therapeutic efficacy of SQA1 in a mouse model of rheumatoid arthritis.

-

Animal Model: Male DBA/1J mice, 8-10 weeks old, were used for this study. All animal procedures were approved by the Institutional Animal Care and Use Committee.

-

Induction of Arthritis:

-

On day 0, mice were immunized with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.

-

On day 21, a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant was administered.

-

-

Treatment:

-

Mice were monitored daily for the onset of clinical signs of arthritis.

-

Upon the first signs of arthritis (typically around day 25), mice were randomized into treatment groups.

-

SQA1 (1, 5, 10 mg/kg), Methotrexate (1 mg/kg), or vehicle were administered daily via oral gavage until day 42.

-

-

Efficacy Assessment:

-

Clinical Scoring: Arthritis severity was scored three times a week based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse was 16.

-

Paw Swelling: Paw thickness was measured using a digital caliper.

-

Serology: At the end of the study, blood was collected, and serum levels of anti-collagen IgG were determined by ELISA.

-

-

Statistical Analysis: Data were analyzed using one-way ANOVA followed by Dunnett's post-hoc test for comparison with the vehicle control group.

Signaling Pathways and Experimental Workflows

Visual representations of the proposed mechanism of action and experimental designs can facilitate a deeper understanding of the preclinical data.

Methodological & Application

Application Notes: SQA1 as a Potent Inhibitor of CCL20-Mediated Chemotaxis in CCR6+ T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemokine (C-C motif) ligand 20 (CCL20), also known as Macrophage Inflammatory Protein-3 alpha (MIP-3α), and its exclusive receptor, CC chemokine receptor 6 (CCR6), constitute a critical signaling axis in the immune system. This pathway is instrumental in recruiting immature dendritic cells, effector/memory T-cells, and B-cells to inflammatory sites, especially within skin and mucosal tissues. The CCL20-CCR6 interaction is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease, and also plays a role in cancer progression. Consequently, the development of small molecule inhibitors that target this axis is a significant area of therapeutic research. SQA1, a squaramide-based allosteric antagonist of CCR6, has shown considerable efficacy in inhibiting the chemotactic migration of human CCR6+ T cells mediated by CCL20.[1] This document provides a comprehensive protocol for a CCL20-mediated chemotaxis assay designed to assess the inhibitory activity of SQA1.

Data Presentation

The inhibitory activity of SQA1 on the migration of human CCR6+ T cells toward a CCL20 gradient is summarized below. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of the compound's potency.

Table 1: Inhibitory Potency of SQA1 on CCL20-Mediated Chemotaxis of Human CCR6+ T Cells

| Compound | Target | Assay Type | Cell Type | Parameter | Value |

| SQA1 | CCR6 | Chemotaxis | Human CCR6+ T-cells | pIC50 | 6.7 ± 0.8[1] |

| SQA1 | CCR6 | Chemotaxis | Human CCR6+ T-cells | IC50 | 199 nM |

Experimental Protocols

I. Preparation of Human CCR6+ T Cells

This protocol outlines the isolation of human CCR6+ T cells from peripheral blood mononuclear cells (PBMCs), a critical first step for the chemotaxis assay.

Materials:

-

Ficoll-Paque

-

Phosphate Buffered Saline (PBS)

-

MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)

-

Human T Cell Isolation Kit

-

Anti-CCR6 MicroBeads, human

-

MACS columns and separator

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

Procedure:

-

Isolate PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation.

-

Isolate pan T cells from the PBMC population using a human T cell negative selection kit as per the manufacturer's instructions.

-

Enrich the T cell population for CCR6+ cells through positive selection using Anti-CCR6 MicroBeads, following the manufacturer's protocol.

-

Culture the purified CCR6+ T cells in complete RPMI-1640 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin, at 37°C in a humidified incubator with 5% CO2.

II. CCL20-Mediated Chemotaxis Assay using a Transwell System

This protocol provides a detailed methodology for evaluating the chemotactic response of CCR6+ T cells to CCL20 and its inhibition by SQA1, utilizing a Transwell (or Boyden chamber) system.

Materials:

-

24-well Transwell plates with 5 µm pore size polycarbonate membranes

-

Isolated human CCR6+ T cells

-

Recombinant human CCL20

-

SQA1 compound

-

Assay medium: RPMI-1640 supplemented with 0.5% BSA

-

Cell viability dye (e.g., Calcein-AM)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest the cultured CCR6+ T cells and wash them once with assay medium.

-

Resuspend the cells in assay medium to a final concentration of 1 x 10^6 cells/mL.

-

-

Reagent Preparation:

-

Prepare a stock solution of SQA1 in DMSO.

-

Perform a serial dilution of SQA1 in the assay medium to create a range of concentrations for generating a dose-response curve (e.g., from 1 nM to 10 µM).

-

Prepare a solution of CCL20 in assay medium at a concentration known to induce robust chemotaxis (e.g., 50-500 ng/mL).[2][3]

-

-

Assay Setup:

-

To the lower chambers of the Transwell plate, add 600 µL of the CCL20 solution. For negative control wells, add 600 µL of assay medium without CCL20.

-

In separate tubes, pre-incubate 100 µL of the cell suspension with an equal volume of the various SQA1 dilutions (or vehicle control, DMSO) for 30 minutes at 37°C.

-

Add 100 µL of the pre-incubated cell suspension to the upper chambers of the Transwell inserts.

-

-

Incubation:

-

Incubate the plate for 3 to 4 hours at 37°C in a 5% CO2 incubator to permit cell migration across the porous membrane.

-

-

Quantification of Cell Migration:

-

After the incubation period, carefully remove the Transwell inserts from the plate.

-

The number of migrated cells in the lower chamber can be quantified using one of the following methods:

-

Flow Cytometry: Collect the entire volume from the lower chamber and count the cells using a flow cytometer for a set period or volume.[4]

-

Fluorescence-Based Quantification: Add a cell-permeant fluorescent dye like Calcein-AM to the lower chamber, incubate for 30 minutes to allow for dye uptake by viable cells, and then measure the fluorescence intensity using a plate reader. A standard curve with known numbers of cells should be prepared to correlate fluorescence with cell number.[5]

-

-

-

Data Analysis:

-

Calculate the percentage of cell migration for each experimental condition relative to the positive control (cells migrating towards CCL20 with vehicle control).

-

For the SQA1 inhibition experiment, plot the percentage of migration against the logarithmic concentration of SQA1.

-

Determine the IC50 value by fitting the resulting dose-response curve to a four-parameter logistic equation using appropriate software.

-

Mandatory Visualizations

Caption: CCL20-CCR6 Signaling Pathway and SQA1 Inhibition.

Caption: Experimental Workflow for SQA1 Inhibition of Chemotaxis.

References

- 1. researchgate.net [researchgate.net]

- 2. CCL20/CCR6-mediated migration of regulatory T cells to the Helicobacter pylori-infected human gastric mucosa | Gut [gut.bmj.com]

- 3. The Effects of the CCR6/CCL20 Biological Axis on the Invasion and Metastasis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. corning.com [corning.com]

Application Notes and Protocols: Stabilizing CCR6 with SQA1 in a Thermal Shift Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the allosteric antagonist SQA1 to stabilize the C-C chemokine receptor type 6 (CCR6) in a thermal shift assay (TSA). This document includes detailed protocols, data presentation in tabular format, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The C-C chemokine receptor type 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking.[1][2] Its exclusive ligand, CCL20, mediates the migration of various immune cells, including T cells and B cells, to sites of inflammation.[1][2] Dysregulation of the CCR6/CCL20 signaling axis is implicated in several autoimmune and inflammatory diseases, making CCR6 a promising therapeutic target.[1][2]

SQA1 is a small molecule allosteric antagonist of CCR6.[3][4][5] It binds to an intracellular pocket of the receptor, distinct from the ligand-binding site, and stabilizes an inactive conformation. This stabilizing effect can be quantitatively measured using a thermal shift assay, a powerful biophysical technique to assess protein stability in the presence of ligands.

This document outlines the principles and a detailed protocol for performing a thermal shift assay to measure the stabilization of CCR6 by SQA1.

Principle of the Thermal Shift Assay